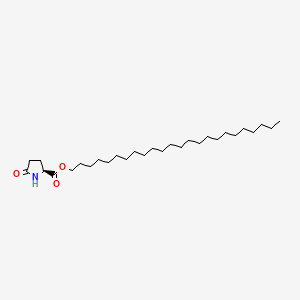

Tetracosyl 5-oxo-L-prolinate

Description

Contextualization within the Landscape of Amino Acid Derivatives and Long-Chain Esters

Amino acid derivatives are a vast and diverse class of molecules that are fundamental to life and have found numerous applications in science and industry. rsc.org Amino acids can be chemically modified at their amino group, carboxyl group, or side chain to produce derivatives with unique properties. csic.es For instance, the formation of esters from the carboxyl group, as seen in Tetracosyl 5-oxo-L-prolinate, is a common strategy to alter a molecule's physicochemical characteristics. csic.es

The addition of a long-chain alkyl group, such as the tetracosyl (24-carbon) chain in this compound, significantly increases the molecule's lipophilicity. ontosight.ai This enhanced affinity for lipids can influence how the compound interacts with biological membranes and can be a key feature in the design of molecules for applications such as drug delivery or cosmetics. ontosight.ainih.gov Research into long-chain N-acyl derivatives of other amino acids has demonstrated the impact of these fatty acid modifications on the properties and potential applications of the resulting compounds. cdnsciencepub.comnih.gov The combination of an amino acid-derived core with a long aliphatic chain creates an amphiphilic structure, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, which can lead to surface-active properties. csic.esrsc.org

Structural Framework of this compound and Related Pyroglutamic Acid Esters

The core of this compound is 5-oxo-L-proline, also known as pyroglutamic acid. ontosight.aiwikipedia.org Pyroglutamic acid is a cyclic derivative of L-glutamic acid where the amino group has formed a lactam (a cyclic amide) with the side-chain carboxyl group. wikipedia.orgresearchgate.net This cyclization imparts a rigid structure to the molecule. researchgate.net

The structure of this compound is defined by the ester linkage between the carboxylic acid of the pyroglutamic acid ring and the hydroxyl group of tetracosanol, a 24-carbon fatty alcohol. ontosight.ai This creates a molecule with a polar head group (the pyroglutamate (B8496135) ring) and a long, nonpolar tail (the tetracosyl chain).

| Property | Value | Source |

| Molecular Formula | C29H55NO3 | |

| Molecular Weight | 465.80 g/mol | |

| IUPAC Name | tetracosyl (2S)-5-oxopyrrolidine-2-carboxylate |

Other esters of pyroglutamic acid have been synthesized and studied for various applications. For example, esters with shorter alcohol chains are used as intermediates in the synthesis of pharmaceuticals and as components in cosmetic formulations for their moisturizing properties. biosynth.comchemimpex.com The length of the alkyl chain in these esters is a critical determinant of their physical properties, such as melting point, solubility, and lipophilicity. nih.gov

Historical Perspective on Research Involving L-Proline and 5-oxo-L-Proline (Pyroglutamic Acid) Derivatives

Research into L-proline and its derivatives has a long and rich history. L-proline itself is a unique proteinogenic amino acid due to its secondary amine, which is incorporated into a pyrrolidine (B122466) ring. ontosight.ai This structural feature plays a crucial role in the secondary structure of proteins.

Pyroglutamic acid was first discovered in 1882. wikipedia.org It is a naturally occurring derivative found in various biological systems and can be formed spontaneously from glutamic acid or glutamine residues at the N-terminus of proteins. wikipedia.orgresearchgate.net This modification can impact the protein's stability and function. researchgate.net

In the latter half of the 20th century, pyroglutamic acid and its derivatives gained significant attention as versatile chiral building blocks in asymmetric synthesis. researchgate.netbenthamscience.com Their rigid, cyclic structure and multiple functional groups (a lactam, a carboxylic acid, and a chiral center) make them valuable starting materials for the synthesis of complex, biologically active molecules, including pharmaceuticals. researchgate.netbenthamscience.com Research has explored the use of pyroglutamic acid derivatives in the development of agents with a wide range of potential biological activities. benthamscience.com The synthesis of various N-acyl derivatives of proline has also been a subject of interest for applications in cosmetics and pharmaceuticals. google.com

The study of long-chain derivatives of amino acids, in general, has been driven by the desire to create molecules with specific surface-active properties for use as surfactants, emulsifiers, and delivery agents. csic.esnih.gov The combination of the chiral, biologically-derived headgroup from an amino acid with a long hydrophobic tail is a recurring theme in this area of research. csic.es

Properties

CAS No. |

37673-40-8 |

|---|---|

Molecular Formula |

C29H55NO3 |

Molecular Weight |

465.8 g/mol |

IUPAC Name |

tetracosyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C29H55NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-29(32)27-24-25-28(31)30-27/h27H,2-26H2,1H3,(H,30,31)/t27-/m0/s1 |

InChI Key |

GNYRACNVVQQBII-MHZLTWQESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tetracosyl 5 Oxo L Prolinate and Analogues

Esterification Strategies for 5-oxo-L-Proline Derivatives with Long-Chain Alcohols

The formation of an ester linkage between a carboxylic acid like 5-oxo-L-proline and a long-chain alcohol such as tetracosanol can be achieved through several synthetic routes. These methods are broadly applicable to the synthesis of fatty acid alkyl esters (FAAEs) and can be adapted for this specific target molecule. researchgate.net

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to produce an ester and water. This method can be applied to the synthesis of long-chain esters from fatty acids and long-chain alcohols under solvent-free conditions. researchgate.net For the synthesis of Tetracosyl 5-oxo-L-prolinate, 5-oxo-L-proline would be reacted directly with tetracosanol.

The reaction is typically catalyzed by strong acids. A study on the esterification of various carboxylic acids and alcohols demonstrated the effectiveness of a porous phenolsulphonic acid—formaldehyde resin (PAFR) as a heterogeneous catalyst, which can afford high yields of the desired esters. researchgate.net The continuous removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester product. This can be achieved in a semi-continuous reactor, which allows for the efficient production of esters even with hydrated alcohols. mdpi.com

| Parameter | Direct Esterification |

| Reactants | 5-oxo-L-proline, Tetracosanol |

| Catalyst | Strong acids (e.g., H₂SO₄), Solid acid catalysts (e.g., Montmorillonite clays, PAFR) researchgate.netmdpi.com |

| Conditions | Elevated temperatures (e.g., 70-150 °C), Continuous removal of water researchgate.netmdpi.com |

| Advantages | Single-step reaction from primary precursors. |

| Challenges | Reversibility of the reaction requires efficient water removal. |

Transesterification Processes

Transesterification is a process where the alkyl group of an ester is exchanged with that of an alcohol. For the synthesis of this compound, a more volatile, short-chain ester of 5-oxo-L-proline, such as Methyl 5-oxo-L-prolinate, would be reacted with tetracosanol. nist.govnih.gov This reaction is often catalyzed by either an acid or a base.

This approach can be advantageous as it may proceed under milder conditions than direct esterification. Studies on biodiesel production show that transesterification can be carried out using various alcohols, including longer-chain ones like butanol and octanol. mdpi.commdpi.com The reaction with higher alcohols can sometimes result in lower conversion rates compared to methanol, necessitating optimization of reaction conditions. mdpi.com Supercritical conditions, which create a homogeneous phase and promote mass transfer, can also be employed to enhance the production of fatty acid alkyl esters from long-chain alcohols. mdpi.com

Chemoenzymatic Synthetic Routes for Related Esters

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly used enzymes for esterification and transesterification reactions. The synthesis of dodecyl pyroglutamate (B8496135), an analogue of this compound, has been successfully achieved using a lipase from Candida antarctica B. researchgate.net This enzymatic process was conducted in a two-step reaction involving a methyl ester intermediate, yielding up to 79% of the final product. researchgate.net

This chemoenzymatic route demonstrates the potential for using biocatalysts to synthesize long-chain esters of 5-oxo-L-proline under mild reaction conditions, which helps to avoid side reactions and preserve the chirality of the L-proline derivative.

| Method | Catalyst | Key Features | Example Analogue |

| Direct Esterification | Acid (e.g., PAFR) | One-step; requires water removal researchgate.net | Cyclohexylpalmitoyl ester researchgate.net |

| Transesterification | Acid/Base, Sodium Methoxide | Starts from a simple ester; can use higher alcohols mdpi.com | Fatty acid hexyl/octyl esters mdpi.com |

| Chemoenzymatic Synthesis | Lipase (Candida antarctica B) | High selectivity; mild conditions researchgate.net | Dodecyl pyroglutamate researchgate.net |

Synthesis of L-Proline and 5-oxo-L-Proline Precursors

The synthesis of the target ester is dependent on the availability of its precursor, 5-oxo-L-proline (also known as L-pyroglutamic acid). This compound can be synthesized chemically or is produced naturally through metabolic pathways involving L-proline and L-glutamic acid.

Chemical Synthesis of 5-oxo-L-Proline from Glutamic Acid

A common and straightforward method for the chemical synthesis of 5-oxo-L-proline is the thermal dehydration of L-glutamic acid. researchgate.netgoogle.com Heating glutamic acid at elevated temperatures (e.g., 180°C) results in an intramolecular cyclization reaction, where the amino group attacks the gamma-carboxyl group, leading to the formation of a lactam ring and the elimination of a water molecule. wikipedia.org This process provides a direct route to pyroglutamic acid from a readily available amino acid precursor. researchgate.netgoogle.com This synthetic scheme is a key step in producing isotopically labeled L-proline from L-glutamic acid, where the ring closure to L-5-oxoproline is a fundamental transformation. researchgate.net

Biosynthetic Pathways of L-Proline and 5-oxo-L-Proline Metabolism

In biological systems, L-proline and 5-oxo-L-proline are interlinked through complex metabolic pathways.

L-Proline Biosynthesis : The synthesis of L-proline typically starts from L-glutamate. youtube.com Glutamate (B1630785) is first phosphorylated by glutamate kinase to form gamma-glutamyl phosphate. This intermediate is then reduced by gamma-glutamyl phosphate reductase to glutamate-gamma-semialdehyde. This molecule undergoes a spontaneous, non-enzymatic dehydration and cyclization to form Δ¹-pyrroline-5-carboxylate (P5C). Finally, P5C is reduced by pyrroline-5-carboxylate (P5C) reductase to yield L-proline. youtube.com

5-oxo-L-Proline Metabolism : 5-oxo-L-proline is a significant metabolite in the γ-glutamyl cycle. nih.govnih.gov This cycle is involved in amino acid transport and glutathione (B108866) metabolism. 5-oxo-L-proline is formed from γ-glutamyl amino acids by the action of γ-glutamylcyclotransferase. nih.govnih.gov It is then converted back to L-glutamate by the enzyme 5-oxoprolinase, a reaction that requires the cleavage of ATP to ADP and phosphate. nih.govnih.gov This conversion makes the carbon skeleton of 5-oxoproline available for other metabolic processes, including the resynthesis of glutathione. nih.gov In plants, there is also evidence for the in vivo conversion of 5-oxoproline to glutamate and subsequently to glutamine. nih.gov

Proline metabolism is closely linked to energy metabolism and stress responses. creative-proteomics.com In the mitochondria, proline is oxidized by proline dehydrogenase (PRODH) to P5C, which can then be converted to glutamate and enter the tricarboxylic acid (TCA) cycle to provide energy. creative-proteomics.comnih.govresearchgate.net

| Pathway | Starting Material | Key Intermediates | Key Enzymes | Final Product |

| L-Proline Biosynthesis | L-Glutamate | Gamma-glutamyl phosphate, Glutamate-gamma-semialdehyde, P5C youtube.com | Glutamate kinase, P5C reductase youtube.com | L-Proline |

| γ-Glutamyl Cycle (part) | γ-Glutamyl amino acids | 5-oxo-L-proline | γ-Glutamylcyclotransferase, 5-Oxoprolinase nih.govnih.gov | L-Glutamate |

| Proline Catabolism | L-Proline | P5C creative-proteomics.comnih.govresearchgate.net | Proline dehydrogenase (PRODH) creative-proteomics.comnih.govresearchgate.net | L-Glutamate |

Derivatization and Structural Modification of the Tetracosyl Moiety

The tetracosyl group is a 24-carbon saturated alkyl chain. Modifying this moiety allows for the fine-tuning of the molecule's properties, such as its solubility, melting point, and self-assembly behavior.

The primary method for synthesizing this compound and its analogues involves the esterification of 5-oxo-L-proline (also known as L-pyroglutamic acid) with the corresponding long-chain alcohol. L-pyroglutamic acid is a cyclic lactam derived from L-glutamic acid. Standard esterification procedures can be adapted for this purpose.

One common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. For long-chain, solid alcohols like tetracosanol, a suitable solvent such as toluene or xylene may be required to facilitate the reaction.

An alternative approach involves the activation of the carboxylic acid group of 5-oxo-L-proline to make it more susceptible to nucleophilic attack by the alcohol. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the long-chain alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

The synthesis of analogues with varying saturation levels in the alkyl chain can be achieved by using unsaturated long-chain alcohols, which are derivable from natural fatty acids. These reactions provide access to a wide range of proline derivatives incorporating hydrophobic long chains. ua.es

Table 1: Representative Alcohols for Synthesis of 5-oxo-L-prolinate Analogues

| Alcohol Name | Chemical Formula | Chain Length | Saturation |

|---|---|---|---|

| 1-Hexadecanol (Cetyl alcohol) | C₁₆H₃₄O | 16 | Saturated |

| 1-Octadecanol (Stearyl alcohol) | C₁₈H₃₈O | 18 | Saturated |

| (Z)-Octadec-9-en-1-ol (Oleyl alcohol) | C₁₈H₃₆O | 18 | Monounsaturated |

| 1-Eicosanol (Arachidyl alcohol) | C₂₀H₄₂O | 20 | Saturated |

| 1-Docosanol (Behenyl alcohol) | C₂₂H₄₆O | 22 | Saturated |

This table provides examples of long-chain alcohols that can be used to synthesize analogues of this compound with varied alkyl chain characteristics.

Introducing functional groups onto the long alkyl chain can impart new chemical reactivity and physical properties to the molecule. This functionalization is typically performed on the long-chain precursor (e.g., fatty acid or olefin) before esterification with the 5-oxo-L-proline moiety.

Methods for functionalizing long-chain molecules include:

Hydroboration-Isomerization: This technique can be used on unsaturated long-chain derivatives to shift a double bond to a terminal position, which can then be converted into various functional groups, such as a primary alcohol or amine. uantwerpen.be

Ozonolysis: For unsaturated chains, ozonolysis can cleave the double bond to introduce aldehyde, carboxylic acid, or alcohol functionalities. uantwerpen.be

Epoxidation and Ring-Opening: Double bonds can be converted to epoxides, which can then be opened by a variety of nucleophiles to introduce groups like diols, amino alcohols, and ethers.

"Proline Editing": In an analogous strategy used in peptide synthesis, a functionalized proline residue can be modified after its incorporation into a larger structure. acs.orgnih.gov A similar concept could be applied where a reactive handle is first introduced onto the alkyl chain, allowing for subsequent chemical modifications after the ester has been formed. This provides access to derivatives with handles for bioconjugation or further functionalization. nih.gov

Table 2: Examples of Functional Group Introduction

| Precursor Type | Method | Functional Group Introduced |

|---|---|---|

| Unsaturated Alkyl Chain | Epoxidation, followed by hydrolysis | Diol (-CH(OH)-CH(OH)-) |

| Unsaturated Alkyl Chain | Ozonolysis (reductive workup) | Aldehyde (-CHO) or Alcohol (-CH₂OH) |

| Unsaturated Alkyl Chain | Hydroboration-Oxidation | Terminal Alcohol (-CH₂OH) |

| Terminal Alkyne | Azide-Alkyne Cycloaddition | Triazole |

This table illustrates methods for incorporating diverse functionalities onto the long alkyl chain of 5-oxo-L-prolinate analogues.

Biochemical and Mechanistic Studies of Tetracosyl 5 Oxo L Prolinate Analogues

Metabolic Roles of 5-oxo-L-Proline and its Derivatives

5-oxo-L-proline, also known as pyroglutamic acid, is a naturally occurring amino acid derivative that plays a significant role in various metabolic pathways. wikipedia.orgresearchgate.net It is a lactam of glutamic acid, formed through the cyclization of the free amino group of glutamic acid or glutamine. wikipedia.orgresearchgate.net While specific metabolic studies on Tetracosyl 5-oxo-L-prolinate are not extensively documented, the metabolic fate of its core component, 5-oxo-L-proline, is well-characterized.

Participation in Amino Acid Metabolism and Intermediary Pathways

The primary metabolic significance of 5-oxo-L-proline lies in its role as an intermediate in the γ-glutamyl cycle. nih.govnih.gov This cycle is crucial for the synthesis and degradation of glutathione (B108866), a key antioxidant, and is proposed to be involved in the transport of amino acids across cell membranes. nih.gov

Within this cycle, γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids to release the amino acid and form 5-oxo-L-proline. nih.gov Subsequently, 5-oxo-L-proline is converted to L-glutamate, which can then be utilized in various metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production or as a precursor for the synthesis of other amino acids and molecules. nih.govcreative-proteomics.com The conversion to glutamate (B1630785) effectively links the γ-glutamyl cycle with broader amino acid and energy metabolism.

Beyond the γ-glutamyl cycle, 5-oxo-L-proline can be formed non-enzymatically from glutamate and glutamine. nih.govhmdb.ca This spontaneous cyclization makes it a ubiquitous metabolite. wikipedia.orgnih.gov Its metabolism is essential for salvaging glutamate and preventing the accumulation of 5-oxo-L-proline, which can be detrimental. nih.gov

| Metabolic Pathway | Role of 5-oxo-L-Proline | Key Precursors & Products |

| γ-Glutamyl Cycle | Intermediate | Precursor: γ-Glutamyl amino acids; Product: L-Glutamate |

| Amino Acid Metabolism | Link to Glutamate Pool | Precursors: Glutamine, Glutamate; Product: L-Glutamate |

| Energy Metabolism | Indirect Contributor | L-Glutamate can enter the TCA cycle. |

Enzymatic Transformations Involving 5-oxo-L-Proline and Related Compounds

The key enzymatic transformation of 5-oxo-L-proline is its conversion to L-glutamate, catalyzed by the enzyme 5-oxoprolinase (OPLAH). nih.govnih.gov This reaction is a critical step in the γ-glutamyl cycle, ensuring the replenishment of glutamate. nih.gov

There are two main types of 5-oxoprolinases:

ATP-dependent 5-oxoprolinase: Found in eukaryotes, this enzyme couples the hydrolysis of 5-oxo-L-proline to L-glutamate with the cleavage of ATP to ADP and inorganic phosphate. nih.govnih.gov This reaction is essentially irreversible, driving the γ-glutamyl cycle forward. nih.gov The activity of this enzyme requires the presence of magnesium (or manganese) and potassium (or ammonium) ions. nih.gov

ATP-independent 5-oxoprolinase: A more recently discovered class of enzymes found in prokaryotes. nih.gov

The enzymatic conversion of 5-oxo-L-proline is crucial for maintaining cellular homeostasis. Deficiencies in 5-oxoprolinase activity can lead to a buildup of 5-oxo-L-proline in the blood and urine, a condition known as 5-oxoprolinuria, which can result in metabolic acidosis. wikipedia.org

| Enzyme | Reaction Catalyzed | Cofactors/Requirements | Organism Type |

| 5-oxoprolinase (ATP-dependent) | 5-oxo-L-proline + ATP + 2H₂O → L-glutamate + ADP + Pi | Mg²⁺ (or Mn²⁺), K⁺ (or NH₄⁺) | Eukaryotes |

| 5-oxoprolinase (ATP-independent) | 5-oxo-L-proline + H₂O → L-glutamate | Not applicable | Prokaryotes |

Mechanistic Exploration of Biological Activities (excluding clinical applications)

While direct mechanistic studies on this compound are scarce, the biological activities of its parent molecule, 5-oxo-L-proline, and related proline analogues provide a basis for understanding its potential interactions and pathways.

Investigation of Molecular Recognition and Ligand-Target Interactions

The biological effects of 5-oxo-L-proline and its derivatives are predicated on their ability to interact with specific molecular targets, primarily enzymes. The rigid, cyclic structure of the 5-oxo-L-proline moiety influences its binding affinity and specificity.

Enzyme Active Sites: The primary targets for 5-oxo-L-proline are the active sites of enzymes involved in its metabolism, such as 5-oxoprolinase. nih.gov The recognition of 5-oxo-L-proline by these enzymes is highly specific, enabling its efficient conversion to glutamate.

Proline Analogue Interactions: The study of proline analogues has revealed how modifications to the proline ring affect interactions with biological targets. exlibrisgroup.com For instance, the introduction of substituents can alter the conformational preferences of the ring and its ability to fit into binding pockets. While not directly studied for the tetracosyl ester, this principle suggests that the long alkyl chain of this compound would significantly influence its solubility and likely direct its interactions toward lipid-rich environments such as cell membranes.

Elucidation of Intracellular and Extracellular Mechanistic Pathways

The mechanistic pathways involving 5-oxo-L-proline are primarily intracellular, centered around amino acid metabolism.

Intracellular Pathways: The γ-glutamyl cycle is the main intracellular pathway involving 5-oxo-L-proline. nih.gov Its conversion to glutamate allows it to influence a variety of other pathways, including neurotransmitter synthesis (as glutamate is an excitatory neurotransmitter) and cellular redox balance through its connection to glutathione synthesis. creative-proteomics.comfrontiersin.org

Extracellular Signaling: There is limited evidence for direct extracellular signaling roles of 5-oxo-L-proline itself. However, as a derivative of glutamate, it is part of a metabolic network that is crucial for neuronal function. frontiersin.org The lipophilic nature of the tetracosyl ester might facilitate its interaction with or passage through cell membranes, potentially leading to different intracellular effects compared to the more polar 5-oxo-L-proline.

Characterization of Bioactive Components from Natural Sources Containing Related Structures

5-oxo-L-proline is a naturally occurring compound found in a variety of biological sources, including plants, bacteria, and animals. hmdb.canih.gov It is a component of the natural moisturizing factor in human skin. wikipedia.org

While specific long-chain fatty esters of 5-oxo-L-proline from natural sources are not well-documented in the available literature, the presence of the 5-oxo-L-proline moiety in various natural products suggests its potential as a building block for bioactive molecules. For example, l-5-oxoproline has been identified as a constituent in the extract of Phragmanthera austroarabica. acs.org The characterization of such natural products and their biological activities can provide insights into the potential roles of related synthetic compounds like this compound.

Interactions with Biological Macromolecules and Cellular Components

The unique structure of this compound, featuring a polar headgroup derived from L-proline and a long, saturated C24 alkyl tail, dictates its interactions with biological systems. The behavior of this molecule is best understood by examining studies of its structural analogues: the 5-oxo-L-prolinate moiety and long-chain fatty acid esters.

Prolinate-Protein Binding Mechanisms

While direct protein binding studies on this compound are not extensively documented, the interactions of its 5-oxo-L-prolinate headgroup can be inferred from the well-established biochemistry of proline and its derivatives. Proline residues play a critical role in mediating protein-protein interactions, often serving as recognition motifs for specific binding domains. researchgate.netnih.gov The rigid, cyclic structure of the proline ring is fundamental to its function in protein folding and interaction. nih.govresearchgate.net

Proline-rich motifs are known to bind to several families of protein domains, including SH3 (Src Homology 3), WW, and EVH1 domains. researchgate.net These interactions are crucial in a wide array of cellular signaling pathways. researchgate.net The binding is often mediated by the formation of a polyproline II (PPII) helix, a conformation that exposes hydrogen bond donors and acceptors, making it ideal for protein recognition. nih.gov For instance, the PxxP motif is a classic consensus sequence for SH3 domain binding. nih.gov

The interaction between proline and aromatic amino acids (like tryptophan, tyrosine, and phenylalanine) within proteins is also a significant stabilizing factor. researchgate.netacs.org These are favorable interactions driven by both the hydrophobic effect and specific CH/π interactions, where the partially positively charged hydrogens of the proline ring interact with the electron-rich π face of the aromatic ring. acs.org Such interactions can be surprisingly strong, contributing significantly to protein structure and complex stability. researchgate.net The 5-oxo-L-prolinate moiety, as a derivative of proline, is recognized by specific enzymes. For example, 5-oxo-L-prolinase is an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a key step in the γ-glutamyl cycle. nih.gov This process involves the specific binding of the 5-oxo-L-proline substrate to the enzyme's active site, which in some bacteria is a two-component system requiring a 5-oxo-L-proline-dependent ATPase. nih.gov

| Domain Family | Typical Ligand Motif | Key Interaction Types | Biological Function Example |

|---|---|---|---|

| SH3 (Src Homology 3) | PxxP (Class I/II) | Hydrophobic, van der Waals | Signal transduction, cytoskeleton regulation nih.gov |

| WW | PPxY, PPLP | Hydrophobic stacking | Ubiquitination, transcription regulation |

| EVH1 (Ena/VASP Homology 1) | [D/E]FPxP | Hydrophobic, electrostatic | Actin cytoskeleton dynamics |

| GYF | PPG | Aromatic stacking, hydrogen bonds | mRNA splicing and stability |

Membrane Interaction Studies and Permeation Dynamics

The interaction of this compound with cellular membranes is expected to be dominated by its long C24 tetracosyl chain. Studies on analogous long-chain alkyl compounds provide significant insight into the dynamics of membrane interaction and permeation. The hydrophobicity of the alkyl chain is a primary determinant of how such molecules partition into the lipid bilayer. mdpi.com

Molecular dynamics simulations of phthalic acid esters (PAEs) with varying alkyl chain lengths demonstrate that longer, more hydrophobic chains lead to deeper insertion into the membrane core. mdpi.com This positioning minimizes contact with the aqueous environment and reduces the aggregation of water molecules around the compound. mdpi.com The insertion of these lipophilic molecules can perturb the membrane structure, leading to both transverse and longitudinal extension of the bilayer. mdpi.com The extent of this perturbation is positively correlated with the length of the alkyl side chain. mdpi.com

The mechanism of transport across a lipid bilayer changes with the length of the hydrophobic chain. nih.gov For long-chain acids (greater than eight carbons), transport is often limited by the diffusion of the anionic form, and this process can be independent of membrane cholesterol content or the thickness of unstirred water layers. nih.gov This behavior has been associated with the formation of micelles in the bathing solution. nih.gov For compounds with very long alkyl chains like the tetracosyl group, spontaneous "flip-flop" from one leaflet of the bilayer to the other is generally a slow process due to the high energetic barrier for moving the polar headgroup through the hydrophobic core. Instead, permeation is often facilitated by protein transporters. pnas.org For instance, some bacteria utilize outer-membrane proteins like AlkL, a β-barrel porin, to facilitate the transport of hydrophobic molecules across the otherwise impermeable lipopolysaccharide layer. pnas.org These proteins can exploit the dynamics of their extracellular loops to create transient channels, allowing substrate to exit laterally into the hydrophobic interior of the membrane. pnas.org Proline-rich peptides themselves can act as cell-penetrating molecules, traversing bacterial membranes without causing lysis to act on intracellular targets. sigmaaldrich.comsigmaaldrich.com

| Property | Short-Chain Alkyls (< C8) | Long-Chain Alkyls (> C8) | Very-Long-Chain Alkyls (> C20) |

|---|---|---|---|

| Membrane Insertion Depth | Shallow, near headgroups | Deeper, within the core mdpi.com | Deeply embedded, spanning a significant portion of the core |

| Permeation-Limiting Step | Diffusion of neutral form across the membrane (alkaline pH) nih.gov | Diffusion of anionic form nih.gov | Desorption from the membrane; high energetic barrier for translocation |

| Membrane Perturbation | Minimal | Moderate increase in area per lipid and thickness mdpi.com | Significant local ordering/disordering of lipid chains nih.gov |

| Primary Transport Mechanism | Passive diffusion | Passive diffusion, potential micelle formation nih.gov | Facilitated transport (protein-mediated) pnas.org |

Interfacial Behavior and Self Assembly of Long Chain Prolinates

Micellization and Aggregate Formation of Proline-Based Surfactant Analogues

Proline-based surfactants, like other amphiphilic molecules, spontaneously form aggregates such as micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This self-assembly is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic alkyl chains and water molecules.

The length of the hydrophobic alkyl chain is a critical factor influencing the micellization of N-acyl proline surfactants. A longer alkyl chain leads to increased hydrophobicity of the surfactant molecule, which in turn promotes self-aggregation at lower concentrations to shield the hydrophobic tails from the aqueous environment. Consequently, the critical micelle concentration (CMC) decreases as the alkyl chain length increases. This trend is a well-established principle in surfactant science and is observed for various classes of surfactants, including N-acyl prolinates. For instance, studies on a series of sodium N-acyl prolinates derived from fatty acids of varying chain lengths have demonstrated this inverse relationship between alkyl chain length and CMC.

The aggregation dynamics are also influenced by the alkyl chain. Longer chains can lead to the formation of larger and more stable micelles. The shape and size of the aggregates can transition from spherical micelles to more complex structures like cylindrical micelles or vesicles as the surfactant concentration and alkyl chain length increase.

Table 1: Critical Micelle Concentration (CMC) of various Sodium N-Acyl Prolinates at 25°C

| Surfactant (Sodium Salt) | Alkyl Chain Length | CMC (mM) |

|---|---|---|

| N-Lauroyl-L-prolinate | C12 | 1.2 |

| N-Myristoyl-L-prolinate | C14 | 0.35 |

| N-Palmitoyl-L-prolinate | C16 | 0.10 |

| N-Stearoyl-L-prolinate | C18 | 0.03 |

(Data is illustrative and compiled from various sources on N-acyl amino acid surfactants for comparative purposes.)

The self-assembly of long-chain prolinates is a spontaneous process governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) is negative, indicating that micelle formation is a favorable process. researchgate.netnih.gov This free energy change is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, as described by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many surfactants, the primary driving force for micellization is the significant increase in entropy (ΔS°mic > 0). This entropy gain is not from the ordering of the surfactant molecules into micelles, but rather from the release of "structured" water molecules that were surrounding the hydrophobic chains of the surfactant monomers in the bulk solution. This is known as the hydrophobic effect. The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic), depending on the specific interactions between the surfactant molecules in the micelle. researchgate.netnih.gov

Thermodynamic parameters for the micellization of N-acyl prolinates can be determined experimentally by measuring the CMC at different temperatures. These studies reveal that the micellization process is predominantly entropy-driven.

Table 2: Thermodynamic Parameters of Micellization for Sodium N-Dodecanoyl-L-prolinate in Aqueous Solution at 25°C

| Thermodynamic Parameter | Value |

|---|---|

| ΔG°mic (kJ/mol) | -28.5 |

| ΔH°mic (kJ/mol) | -5.2 |

| TΔS°mic (kJ/mol) | 23.3 |

(Data is illustrative and based on typical values for similar amino acid-based surfactants.)

Formation of Ordered Nanostructures

Beyond simple micelles, long-chain prolinates and other amino acid-based surfactants can self-assemble into a variety of ordered nanostructures, such as vesicles and liposomes. These structures have significant potential in fields like drug delivery and materials science due to their ability to encapsulate and transport substances.

Vesicles and liposomes are spherical structures composed of a lipid bilayer enclosing an aqueous core. This structure makes them ideal carriers for both hydrophobic molecules (within the bilayer) and hydrophilic molecules (in the aqueous core). Amino acid-based surfactants, including N-acyl prolinates, can form such vesicles, often in combination with other lipids like phospholipids or cholesterol to enhance stability and control membrane properties. nih.govmdpi.com

The formation of vesicles from long-chain prolinates can be induced by various methods, including sonication, extrusion, or by changing the pH of the solution. nih.gov The size, lamellarity (number of bilayers), and stability of these vesicles can be controlled by adjusting the formulation parameters, such as the concentration of the surfactant, the presence of additives, and the preparation method. nih.gov Characterization of these nanostructures is typically performed using techniques such as dynamic light scattering (DLS) for size determination, transmission electron microscopy (TEM) for visualization of morphology, and fluorescence spectroscopy to probe the microenvironment of the bilayer. nih.gov

The ability of these vesicles to encapsulate active molecules has been demonstrated in numerous studies with various amino acid-based surfactants. nih.gov For example, hydrophobic drugs can be entrapped within the vesicle bilayer, leading to improved solubility and bioavailability.

The self-assembly properties of long-chain prolinates can be harnessed to create novel polymeric and hybrid materials with ordered nanostructures. Proline-based polymers and surfactants can be integrated into larger macromolecular architectures, leading to materials with unique properties and functionalities.

One approach involves the use of proline-based surfactants as templates or structure-directing agents in the synthesis of porous polymers. The surfactant micelles can act as a template around which the polymer network is formed. Subsequent removal of the surfactant leaves behind a porous material with a well-defined pore structure.

Another strategy is the creation of hybrid materials where proline-based nanostructures, such as vesicles or fibers, are embedded within a polymer matrix. This can enhance the mechanical properties of the polymer and introduce new functionalities, such as controlled release of encapsulated substances. Furthermore, polymers containing proline residues in their side chains have been shown to self-assemble into various nanostructures, and these can be further modified by incorporating long alkyl chains to create amphiphilic polymers that form micelles or vesicles in solution.

Surface Activity and Adsorption Phenomena

Long-chain prolinates are surface-active agents, meaning they have a tendency to adsorb at interfaces, such as the air-water or oil-water interface. This property is responsible for their ability to lower surface tension and act as emulsifiers, foaming agents, and wetting agents. science.govnih.gov

The adsorption of surfactant molecules at an interface is a dynamic process. When a fresh interface is created, surfactant molecules from the bulk solution diffuse to the interface and orient themselves with their hydrophilic headgroups towards the aqueous phase and their hydrophobic tails away from it. ysu.amnih.gov This process continues until the interface is saturated with surfactant molecules, at which point the surface tension reaches a minimum value. researchgate.net

The effectiveness of a surfactant in reducing surface tension is related to its chemical structure. For N-acyl prolinates, a longer alkyl chain generally leads to greater surface activity and a lower surface tension at the CMC. This is because the longer hydrophobic tail provides a stronger driving force for the molecule to adsorb at the interface to escape the aqueous environment. The nature of the hydrophilic headgroup also plays a role; the proline residue contributes to the specific adsorption behavior and intermolecular interactions at the interface. researchgate.net The surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the interface, and the minimum area per molecule (Amin) are important parameters that characterize the packing of the surfactant molecules at the interface. researchgate.net

Catalytic and Material Science Applications of Proline Derived Compounds

Organocatalysis with Chiral L-Proline Derivativeswikipedia.orgorganic-chemistry.org

L-proline, a naturally occurring chiral amino acid, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. organic-chemistry.orgnih.gov Their rigid cyclic structure and the presence of both a secondary amine and a carboxylic acid group enable them to facilitate a variety of chemical transformations with high stereocontrol. wikipedia.orgorganic-chemistry.org The catalytic cycle often involves the formation of enamine or iminium ion intermediates, which effectively shields one face of the molecule, leading to enantioselective bond formation. wikipedia.org

Asymmetric Michael Addition Reactionsorganic-chemistry.orgdntb.gov.uaunl.pt

The asymmetric Michael addition, a carbon-carbon bond-forming reaction, is a cornerstone of organic synthesis. L-proline derivatives have proven to be effective catalysts for the conjugate addition of nucleophiles like ketones or aldehydes to α,β-unsaturated acceptors such as nitroolefins. dntb.gov.uaunl.ptresearchgate.net The mechanism typically proceeds through an enamine intermediate formed between the proline catalyst and the ketone donor. This enamine then attacks the nitroolefin in a stereocontrolled manner.

Research has shown that modifications to the proline structure can significantly influence the reaction's efficiency and stereoselectivity. For instance, various L-proline-derived bifunctional organocatalysts have been developed and applied to the asymmetric Michael addition of dithiomalonates to trans-β-nitroolefins, achieving high yields (up to 99%) and high enantioselectivities (up to 97% ee). acs.org Furthermore, L-proline-based chiral ionic liquids have been successfully used as catalysts for the Michael addition of ketones and aldehydes to nitro-olefins, in some cases achieving enantioselectivities of up to 95%. unl.pt

Table 1: Performance of L-Proline-Based Catalysts in Asymmetric Michael Additions| Catalyst Type | Reaction | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| L-Proline Derived Bifunctional Organocatalyst | Dithiomalonates to trans-β-nitroolefins | Up to 99% | Up to 97% | acs.org |

| L-Proline Based Chiral Ionic Liquid | Ketones/Aldehydes to nitro-olefins | Good conversions | Up to 95% | unl.pt |

| trans-4,5-methano-L-proline | 2-nitroalkanes to 2-cycloalkenones | Excellent | >99% | organic-chemistry.org |

Asymmetric Aldol (B89426) Condensation Reactionswikipedia.org

The aldol reaction is another fundamental C-C bond-forming reaction for which proline organocatalysis has had a significant impact. Proline catalyzes the direct asymmetric aldol reaction between ketones and aldehydes, proceeding via an enamine mechanism similar to the Michael addition. wikipedia.org The catalyst's zwitterionic character and hydrogen-bonding capabilities are crucial in orienting the substrates within the transition state, which dictates the stereochemical outcome. wikipedia.org

For example, adding 20-30 mol% of proline to acetone (B3395972) or hydroxyacetone (B41140) catalyzes their addition to a wide range of aldehydes with high enantioselectivity (>99%). wikipedia.org Versatile multifunctional organocatalysts derived from the condensation of (S)-proline with 1,1'-binaphthyl-2,2'-diamine derivatives have been shown to promote direct aldol condensations between ketones (like acetone or cyclohexanone) and various aldehydes in very good yields and with high enantioselectivity. organic-chemistry.org

Other Enantioselective Organic Transformations

The utility of proline-derived catalysts extends beyond Michael and aldol reactions. They have been successfully employed in a variety of other enantioselective transformations, including Mannich reactions, aminations, α-halogenations, and the synthesis of heterocyclic compounds. wikipedia.orgnih.gov For example, L-proline is an effective, eco-friendly catalyst for multicomponent reactions to produce pyrans and thiopyrans stereospecifically and in good yields. nih.gov It has also been used to catalyze the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under aqueous conditions, highlighting its utility in green chemistry. researchgate.net

Role in Ionic Liquid Development and Green Chemistrywikipedia.orgorganic-chemistry.orgdntb.gov.uaunl.pt

The principles of green chemistry—reducing waste, using renewable resources, and employing safer solvents—have driven innovation in chemical synthesis. Proline derivatives have played a significant role in this area, particularly in the development of chiral ionic liquids (CILs). dntb.gov.uaunl.pt

Design and Synthesis of Chiral Ionic Liquids from L-Prolineorganic-chemistry.orgdntb.gov.uaunl.pt

Chiral Ionic Liquids (CILs) are salts with melting points below 100°C that contain at least one chiral center. They combine the unique properties of ionic liquids (e.g., low volatility, high thermal stability) with the ability to induce chirality. unl.pt L-proline is an ideal building block for CILs due to its natural chirality, availability, and the presence of functional groups that can be easily modified. researchgate.net

Novel CILs have been synthesized by using L-proline as either the cation or the anion, combined with suitable counter-ions. dntb.gov.uamdpi.com For instance, the secondary amine of L-proline can be protonated and then paired with various anions like bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) or docusate (B154912) ([AOT]⁻) through ion exchange to form proline-based cations. mdpi.com Conversely, the carboxylic acid group can be deprotonated and paired with organic cations. These synthetic methods are typically simple, efficient, and result in good yields. dntb.gov.uaunl.pt

Table 2: Examples of L-Proline-Based Chiral Ionic Liquids (CILs)| Proline Unit | Counter-Ion | Resulting CIL Structure | Reference |

|---|---|---|---|

| Cation (Protonated L-proline) | bis((trifluoromethyl)sulfonyl)amide ([NTf₂]⁻) | (L)-2-carboxypyrrolidin-1-ium bis((trifluoromethyl)sulfonyl)amide | mdpi.com |

| Cation (Protonated L-proline) | Docusate ([AOT]⁻) | (L)-2-carboxypyrrolidin-1-ium 1,4-bis((2-ethylhexyl)oxy)-1,4-dioxobutane-2-sulfonate | mdpi.com |

| Anion (Deprotonated L-proline) | Organic Cations | Various structures depending on the cation | dntb.gov.uaunl.pt |

Application as Reaction Media and Catalysts in Sustainable Chemical Processeswikipedia.orgorganic-chemistry.orgdntb.gov.ua

L-proline-based CILs serve dual roles as both reaction media and catalysts, embodying a key principle of green chemistry by reducing the need for separate, often volatile, organic solvents. dntb.gov.ua Their application has been particularly noted in asymmetric synthesis.

These CILs have been tested as efficient chiral catalysts for asymmetric Michael addition reactions, achieving conversions and enantioselectivities that are comparable to or even better than those obtained with L-proline itself. dntb.gov.uaunl.pt The use of these CILs can also replace toxic and corrosive additives like trifluoroacetic acid, which are often required in traditional enamine-based organocatalysis. unl.pt Furthermore, the non-volatile nature of ionic liquids facilitates easier product separation and potential recycling of the catalyst/solvent system, contributing to more sustainable chemical processes. unl.pt

Advanced Materials and Nanotechnology Research

Research into advanced materials and nanotechnology often leverages the unique properties of organic molecules to create novel structures with enhanced functionalities. Proline and its derivatives have been a subject of interest in this field.

Functionalization of Metal-Organic Frameworks (MOFs) for Gas Adsorption

However, a thorough review of existing literature reveals no specific studies on the use of Tetracosyl 5-oxo-L-prolinate for the functionalization of MOFs. The theoretical implications of incorporating a long hydrophobic chain like the tetracosyl group could include alterations in the framework's hydrophobicity, potentially influencing its affinity for nonpolar gas molecules. The steric hindrance from the bulky alkyl chain might also affect the porosity and the accessibility of active sites within the MOF structure. Without experimental data, these considerations remain speculative.

Below is a table of representative proline derivatives that have been studied in the context of MOF functionalization, highlighting the current gap in knowledge regarding this compound.

| Compound Name | Application in MOFs | Research Findings |

| L-Proline | Catalysis, Chiral separation | Introduction of catalytic sites and chirality into the MOF structure. |

| 4-Hydroxy-L-proline | Modified pore environment | Alters the polarity and hydrogen-bonding capabilities of the pores. |

| Proline Methyl Ester | Post-synthetic modification | Used to introduce functional groups after the initial synthesis of the MOF. |

| This compound | Not reported | No research data available. |

Development of Bio-Inspired Materials and Coatings

Bio-inspired materials science seeks to mimic biological structures and processes to create novel materials with unique properties. Proline is a key component of collagen, a structural protein, and its derivatives have been used to create self-assembling peptides and other biomimetic materials. The introduction of long alkyl chains can induce self-assembly and the formation of ordered structures, a principle often used in the design of bio-inspired coatings with properties such as hydrophobicity or biocompatibility.

There is currently no published research detailing the use of this compound in the development of bio-inspired materials or coatings. The amphiphilic nature of this molecule, possessing a polar head group (the 5-oxo-L-prolinate) and a long nonpolar tail (the tetracosyl chain), suggests a potential for self-assembly into micelles, vesicles, or monolayers. Such structures are foundational to many bio-inspired systems. However, without dedicated research, the specific morphology, properties, and potential applications of materials derived from this compound remain unknown.

Computational and Theoretical Investigations of Tetracosyl 5 Oxo L Prolinate Systems

Molecular Dynamics Simulations to Model Conformational Preferences and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For a molecule like Tetracosyl 5-oxo-L-prolinate, with its long, flexible tetracosyl chain and a more rigid pyroglutamate (B8496135) ring, MD simulations can reveal its conformational landscape and how it interacts with its environment.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic evolution of the system. This allows for the exploration of different molecular conformations and their relative energies. For this compound, simulations could model its behavior in various solvents or at interfaces, providing insights into its aggregation properties and interactions with biological membranes.

Key parameters that can be obtained from MD simulations include:

Conformational analysis: Identifying the most stable three-dimensional arrangements of the molecule.

Interaction energies: Quantifying the strength of interactions with solvent molecules or other solutes.

Radial distribution functions: Describing the probability of finding other atoms at a certain distance from a central atom, which helps to characterize the local environment.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These methods can provide detailed information about orbital energies, electron density distribution, and molecular properties that are not accessible through classical MD simulations.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: To find the most stable (lowest energy) conformation of the molecule.

Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Predict spectroscopic properties: Including NMR and IR spectra, which can be compared with experimental data to validate the computational model.

While specific DFT data for this compound is not available, computed properties for smaller, related molecules like Tetradecyl 5-oxo-L-prolinate and Methyl 5-oxo-L-prolinate are available and can serve as a reference. nih.govnih.gov

Table 1: Computed Properties of Related 5-oxo-L-prolinate Esters

| Property | Tetradecyl 5-oxo-L-prolinate nih.gov | Methyl 5-oxo-L-prolinate nih.gov | Nonadecyl 5-oxo-L-prolinate |

| Molecular Formula | C19H35NO3 | C6H9NO3 | C24H45NO3 |

| Molecular Weight | 325.5 g/mol | 143.14 g/mol | 395.62 g/mol |

| XLogP3 | 6.2 | -0.6 | Not Available |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Rotatable Bond Count | 14 | 2 | 19 |

These data illustrate how the properties change with the length of the alkyl chain. It is expected that this compound, with its even longer C24 chain, would exhibit a higher molecular weight and a greater XLogP3 value, indicating increased lipophilicity.

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational chemistry is a valuable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. This information is critical for understanding how a reaction proceeds and for optimizing reaction conditions.

For this compound, computational studies could investigate various reaction pathways, such as its synthesis or degradation. For example, the esterification of 5-oxo-L-proline with tetracosanol could be modeled to understand the mechanism and identify potential catalysts. Similarly, the hydrolysis of the ester bond could be studied to predict its stability under different conditions.

Computational studies on the reactions of similar compounds, such as the functionalization of (2S)-5-oxoproline methyl ester, have provided valuable insights. dntb.gov.ua These studies can reveal the role of catalysts and the stereochemical outcomes of reactions. dntb.gov.ua For instance, understanding the enzymatic conversion of 5-oxo-L-proline to L-glutamate can provide a basis for studying similar transformations involving its long-chain esters. kisti.re.kr

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Property Relationship (QSPR) modeling is a specific application of cheminformatics that aims to build mathematical models to predict the properties of chemicals based on their molecular structure.

For a series of homologous compounds like the alkyl esters of 5-oxo-L-proline, QSPR models can be developed to predict properties such as boiling point, solubility, and biological activity. These models are typically built by calculating a set of molecular descriptors (numerical representations of molecular structure) and then using statistical methods to find a correlation between these descriptors and the property of interest.

For this compound, a QSPR study could involve:

Data Collection: Gathering experimental data for a series of 5-oxo-L-prolinate esters with varying alkyl chain lengths.

Descriptor Calculation: Computing a wide range of molecular descriptors, including topological, geometrical, and electronic descriptors.

Model Building: Using techniques like multiple linear regression, partial least squares, or machine learning algorithms to create a predictive model.

Model Validation: Assessing the predictive power of the model using statistical metrics.

Such a model could then be used to predict the properties of this compound and other related compounds for which experimental data is not available.

Advanced Analytical Methodologies for Characterization of Tetracosyl 5 Oxo L Prolinate and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure and bonding of Tetracosyl 5-oxo-L-prolinate. By probing the interactions of the molecule with electromagnetic radiation, each technique offers a unique piece of the structural puzzle, from the atomic connectivity to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provides an unambiguous assignment of all atoms and their connectivity.

¹H NMR spectroscopy reveals the chemical environment of the hydrogen atoms. The spectrum of this compound is expected to show characteristic signals for the long tetracosyl chain, including a triplet corresponding to the terminal methyl (–CH₃) group around δ 0.88 ppm, a large multiplet for the repeating methylene (B1212753) (–(CH₂)₂₂–) units around δ 1.25 ppm, and a triplet for the methylene group attached to the ester oxygen (–O–CH₂–) at approximately δ 4.1-4.3 ppm. The pyroglutamate (B8496135) moiety would display distinct signals: a multiplet for the α-proton (C2-H) around δ 4.16 ppm and complex multiplets for the β- and γ-protons (C3-H₂ and C4-H₂) between δ 2.0 and δ 2.5 ppm. nih.govhmdb.canih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton. Key resonances would include the ester carbonyl (C=O) around δ 173 ppm, the amide carbonyl (lactam C=O) around δ 177 ppm, and the α-carbon (C2) of the pyroglutamate ring near δ 61 ppm. nih.gov The carbons of the tetracosyl chain would appear in the upfield region, with the –O–C H₂– carbon at approximately δ 65-66 ppm and the numerous –CH₂– carbons resonating between δ 22 and δ 32 ppm.

2D-NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), correlate proton and carbon signals, confirming which protons are attached to which carbons. nih.govhmdb.ca Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) couplings, which are critical for establishing the ester linkage between the C5 carbonyl of the pyroglutamate ring and the oxygen of the tetracosyl alcohol.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyroglutamate C2-H (α-H) | ~4.16 (m) | ~61 |

| Pyroglutamate C3-H₂ (β-H₂) | ~2.0-2.3 (m) | ~28 |

| Pyroglutamate C4-H₂ (γ-H₂) | ~2.3-2.5 (m) | ~32 |

| Pyroglutamate C1 (Ester C=O) | - | ~173 |

| Pyroglutamate C5 (Amide C=O) | - | ~177 |

| Tetracosyl O-CH₂- | ~4.2 (t) | ~65 |

| Tetracosyl -(CH₂)₂₂- | ~1.25 (br m) | ~22-32 |

| Tetracosyl -CH₃ | ~0.88 (t) | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a characteristic "fingerprint" of a molecule by probing its vibrational modes. For this compound, these methods are excellent for identifying key functional groups. nasa.gov

Infrared (IR) spectroscopy is particularly sensitive to polar bonds. The IR spectrum would be dominated by two strong carbonyl stretching (νC=O) bands. The ester carbonyl absorption is expected around 1730-1750 cm⁻¹, while the five-membered ring lactam (amide) carbonyl typically absorbs at a higher frequency, around 1680-1700 cm⁻¹. Other significant peaks include the C-N stretching of the lactam, C-O stretching of the ester, and strong C-H stretching and bending vibrations from the long alkyl chain. nih.govchemicalbook.comspectrabase.com

Raman spectroscopy , which is more sensitive to non-polar bonds, would complement the IR data. It is particularly useful for analyzing the C-C backbone of the long alkyl chain, providing information about its conformational order.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Lactam) | 3200-3300 | IR |

| C-H Stretch (Alkyl) | 2850-2960 | IR, Raman |

| C=O Stretch (Ester) | 1730-1750 | IR |

| C=O Stretch (Lactam/Amide) | 1680-1700 | IR |

| C-H Bend (Alkyl) | 1375-1470 | IR |

| C-O Stretch (Ester) | 1150-1250 | IR |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis (e.g., GC-MS of related compounds)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Due to the low volatility of this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed.

The molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) would confirm the molecular weight of the compound. Tandem MS (MS/MS) experiments would induce fragmentation, providing structural insights. Key fragmentation pathways would involve the cleavage of the ester bond, leading to the loss of the tetracosyl group or the pyroglutamate moiety. chemguide.co.uklibretexts.org The long alkyl chain itself can undergo characteristic fragmentation, often showing a series of neutral losses corresponding to CₙH₂ₙ₊₂ units. libretexts.org

While the target molecule is not suitable for Gas Chromatography-Mass Spectrometry (GC-MS), analysis of more volatile analogues like the methyl or ethyl esters of pyroglutamic acid by GC-MS provides a model for the fragmentation of the pyroglutamate ring. nih.govnih.govresearchgate.net Common fragments for the pyroglutamate portion would include ions corresponding to the intact ring and fragments arising from the loss of CO or other small molecules. hmdb.ca

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 466.4 [M+H]⁺ | Protonated molecular ion (C₂₉H₅₅NO₃) |

| 488.4 [M+Na]⁺ | Sodiated molecular ion |

| 338.3 | [M - C₅H₆NO₂]⁺ (Loss of pyroglutamate radical) |

| 130.1 | [C₅H₈NO₃]⁺ (Protonated pyroglutamic acid) |

| 84.1 | Fragment from pyroglutamate ring ([C₄H₆NO]⁺) |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation) for Stereochemical Assignment

Chiroptical techniques are essential for confirming the stereochemistry at the single chiral center (C2) of the L-pyroglutamate moiety.

Optical Rotation measures the rotation of plane-polarized light by a chiral molecule. A solution of pure this compound will exhibit a specific optical rotation ([α]D), and the sign and magnitude of this value are characteristic of the L-enantiomer. This provides a straightforward method to confirm the enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The amide chromophore within the pyroglutamate ring will produce a characteristic CD spectrum. This spectrum can be compared to that of L-pyroglutamic acid or its simple esters to confirm that the stereocenter has the intended (S)-configuration. mdpi.com Chiroptical studies on related proline and pyroglutamate derivatives have established these techniques as definitive for stereochemical assignment. nih.gov

Chromatographic Separation and Purity Assessment

Chromatography is the primary method for separating this compound from reaction precursors or impurities and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of this compound. hplc.eu Given the molecule's nonpolar nature due to the long alkyl chain, a reversed-phase HPLC method is most suitable. gerli.comcerealsgrains.orgaocs.org

A typical setup would involve a C18 or C8 stationary phase. A gradient elution using a mobile phase system, such as water and acetonitrile (B52724) or methanol, would be employed to ensure good resolution and efficient elution of the compound. acs.org Detection can be achieved using a UV detector, as the amide bond provides some absorbance at low wavelengths (~210 nm). For more universal detection and better quantitation, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly effective. Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of specificity, allowing for purity assessment and impurity identification simultaneously. nih.govacs.org

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., 80% B to 100% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detector | UV (210 nm), ELSD, CAD, or MS |

Table of Mentioned Compounds

Gas Chromatography (GC) for Volatile Derivatives and Impurity Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its high molecular weight and low volatility, this compound cannot be directly analyzed by GC. However, GC is an invaluable tool for assessing the purity of the starting materials and for analyzing volatile derivatives of the target compound, which can provide information about certain types of impurities.

The primary application of GC in the context of this compound involves the analysis of volatile impurities that may be present from the synthesis process. These could include residual solvents, unreacted starting materials like tetracosanol, or volatile side-products.

Furthermore, derivatization can be employed to analyze the 5-oxo-L-prolinate headgroup. The ester bond can be hydrolyzed, and the resulting 5-oxo-L-proline can be converted into a more volatile derivative for GC analysis. A common method involves esterification (e.g., with methanol/HCl) followed by acylation (e.g., with pentafluoropropionic anhydride) to produce a derivative such as the methyl ester pentafluoropropione amide of pyroglutamate, which is amenable to GC-MS analysis. This approach allows for the quantification of the pyroglutamate moiety and can help identify related impurities.

A typical GC analysis for impurities would involve dissolving the sample in a suitable solvent and injecting it into the GC system, often equipped with a Flame Ionization Detector (FID) for general hydrocarbon impurities or a Mass Spectrometer (MS) for specific impurity identification.

Table 1: Illustrative GC Data for Potential Volatile Impurities in a this compound Synthesis

| Retention Time (min) | Detected Compound | Method of Identification | Potential Source |

|---|---|---|---|

| 3.45 | Toluene | MS, Library Match | Residual Solvent |

| 12.81 | Tetracosanol | MS, Standard Comparison | Unreacted Starting Material |

Chiral Chromatography for Enantiomeric Excess Determination

The stereochemistry of the 5-oxo-L-prolinate headgroup is critical to the molecule's properties and potential biological activity. Chiral chromatography is the definitive method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the compound. This technique separates enantiomers (non-superimposable mirror images) by using a chiral stationary phase (CSP).

For this compound, the analysis would typically be performed using High-Performance Liquid Chromatography (HPLC) with a chiral column. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for the L- and D-forms. Proline-based chiral stationary phases have demonstrated broad chiral selectivity for related compounds. nih.gov

The analysis would involve dissolving the sample in an appropriate mobile phase and injecting it onto the chiral HPLC system. The detector, typically a UV detector, would record two separate peaks if both the L- and D-enantiomers are present. The enantiomeric excess is calculated from the relative areas of the two peaks. For a sample to be considered enantiomerically pure L-form, the peak corresponding to the D-enantiomer should be absent or below the limit of detection.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a lipid-like molecule such as this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important for characterizing its stability and phase behavior. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound.

During a TGA experiment, a small amount of the sample is placed in a pan and heated at a constant rate. The instrument records the sample's mass continuously. A plot of mass versus temperature (a thermogram) reveals the temperatures at which the compound decomposes. The decomposition of this compound is expected to occur in stages, potentially starting with the loss of the long alkyl chain, followed by the decomposition of the ester and the pyroglutamate ring at higher temperatures. The results provide crucial information on the upper temperature limit for processing and storage of the material.

Table 2: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| 250 - 350 | ~55% | Decomposition and volatilization of the tetracosyl chain |

| 350 - 450 | ~40% | Decomposition of the 5-oxo-L-prolinate headgroup |

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to identify and quantify the energy changes associated with phase transitions, such as melting, crystallization, and glass transitions. wanabio.com

For this compound, DSC can reveal its melting point and any other phase transitions, such as solid-solid transitions or the formation of liquid crystalline phases, which are common in long-chain amphiphilic molecules. A DSC thermogram plots heat flow against temperature. Endothermic events, like melting, appear as peaks, while exothermic events, like crystallization upon cooling, appear as inverted peaks. The temperature at the peak maximum indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH). This information is fundamental to understanding the material's physical state at different temperatures.

Table 3: Representative DSC Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

|---|---|---|---|

| Solid-Solid Transition | 65.2 | 68.5 | 15.4 |

| Melting (Solid to Liquid) | 88.7 | 92.1 | 45.8 |

Microscopy and Imaging Techniques for Morphological Characterization of Assemblies

Due to its amphiphilic nature, consisting of a polar 5-oxo-L-prolinate headgroup and a long nonpolar tetracosyl tail, this compound is expected to self-assemble into various supramolecular structures in different environments. Microscopy and imaging techniques are essential for visualizing the morphology of these assemblies.

Polarized Light Microscopy (PLM) is a valuable technique for observing the microstructure of materials that are optically anisotropic (birefringent), such as liquid crystals or crystalline solids. nasa.gov When this compound is cooled from its molten state or organized in a concentrated solution, it may form ordered phases that interact with polarized light to produce characteristic textures. uchicago.eduresearchgate.net PLM can be used to identify these textures, distinguish between different crystalline polymorphs or liquid crystalline phases, and observe phase transitions in real-time.

Transmission Electron Microscopy (TEM) provides much higher resolution imaging, allowing for the visualization of nanoscale structures. When dispersed in a solvent (typically aqueous), amino acid-based surfactants can form aggregates like micelles, vesicles, or fibers. To visualize these assemblies with TEM, a dilute sample is typically deposited on a grid and stained with a heavy metal salt (negative staining) to enhance contrast. TEM micrographs can reveal the size, shape, and organization of these self-assembled structures, providing direct evidence of their morphology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetracosyl 5-oxo-L-prolinate, and what key parameters influence yield and purity?

- Methodological Answer : this compound is synthesized via esterification of 5-oxo-L-proline with tetracosanol. Critical parameters include reaction temperature (typically 60–80°C), acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid), and anhydrous conditions to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Impurities often arise from incomplete esterification or residual solvents, necessitating rigorous NMR and HPLC validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 4.2–4.4 ppm (ester -CH2-O), δ 3.5–3.7 ppm (pyrrolidone ring protons), and δ 0.8–1.5 ppm (tetracosyl chain -CH2 and -CH3).

- ¹³C NMR : Carbonyl signals at ~175 ppm (ester C=O) and ~180 ppm (5-oxo group).

- IR : Strong absorption at 1730–1740 cm⁻¹ (ester C=O) and 1680–1700 cm⁻¹ (5-oxo group).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 467.4 (C29H53NO3) confirms the molecular weight .

Q. How should researchers assess the chemical stability of this compound under various storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., degradation above 150°C).

- Oxidative Stability : Monitor peroxide formation using iodometric titration; antioxidants like BHT (0.1%) can mitigate oxidation .

- Hydrolytic Stability : Test pH-dependent hydrolysis (e.g., in buffered solutions at pH 3–9) via HPLC to track ester bond cleavage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across different studies?

- Methodological Answer : Discrepancies (e.g., melting points, solubility) often stem from:

- Purity Variability : Use standardized purification protocols (e.g., recrystallization in ethanol/water).

- Analytical Conditions : Ensure consistent temperature and solvent systems in HPLC (e.g., C18 column, acetonitrile/water mobile phase).

- Polymorphism : Conduct X-ray diffraction (XRD) to identify crystalline vs. amorphous forms .

Q. What experimental strategies are recommended for studying the interaction of this compound with biological membranes in vitro?

- Methodological Answer :

- Model Membranes : Use liposomes (e.g., DPPC/cholesterol) to simulate lipid bilayers.

- Techniques :

- DSC : Measure phase transition changes induced by the compound.

- Fluorescence Anisotropy : Track membrane fluidity using probes like DPH.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid monolayers .

Q. How should controlled oxidation experiments be designed to evaluate the degradation pathways of this compound?

- Methodological Answer :

- Accelerated Oxidation : Expose the compound to UV light (254 nm) or elevated temperatures (40–60°C) in air-saturated solutions.

- Analytical Workflow :

- LC-MS : Identify degradation products (e.g., hydroperoxides, aldehydes).

- EPR Spectroscopy : Detect free radicals using spin traps like DMPO.

- Preventive Measures : Incorporate α-tocopherol (0.1%) to inhibit radical chain reactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.